3-(4-Methoxyphenyl)-5-oxoproline
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-8-4-2-7(3-5-8)9-6-10(14)13-11(9)12(15)16/h2-5,9,11H,6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYVWXULTPARSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Chemical Synthesis via Michael Addition and Ester Hydrolysis
A key synthetic route for 3-(4-Methoxyphenyl)-5-oxoproline and related 1,3-diaryl-5-oxo-proline derivatives involves multi-step chemical reactions starting from substituted amines and diethyl esters of 2-bromo-propanedioic acid:
- Step 1: Reaction of 1,3-benzodioxol-5-amine or 3,4-dimethoxybenzenamine with 2-bromo-propanedioic acid 1,3-diethyl ester without solvent to yield diethyl esters (intermediates 3 and 4).
- Step 2: These esters react with substituted 3-phenyl-2-propenoic acid ethyl esters in dry ethanol with sodium ethoxide (EtONa) under reflux. This Michael addition produces a mixture of diastereomeric ethyl esters, both trans and cis forms.
- Step 3: Separation of trans and cis diastereomers is achieved by flash chromatography.
- Step 4: Hydrolysis of the trans ethyl esters with 10N sodium hydroxide at reflux yields the corresponding carboxylic acids, including the target this compound (Scheme 1 in the source).
An alternative synthetic route improves yields by using:
- Step 1: Reaction of N-(4-methoxyphenyl)-3-phenyl-2-propynamide with 2-bromo-propanedioic acid 1,3-diethyl ester in the presence of sodium hydride (NaH) in DMF at room temperature to form a pyrrolinone intermediate.
- Step 2: Alternatively, reaction of 3-phenyl-2-propynoyl chloride with the diester in the presence of triethylamine and 4-dimethylaminopyridine in dry toluene at room temperature gives better yields.
- Step 3: Subsequent hydrogenation of the pyrrolinone derivative with Pd/C under pressure yields the final 5-oxo-proline derivative (Scheme 2).
| Step | Reagents/Conditions | Product/Outcome | Yield (%) |
|---|---|---|---|
| 1 | 1,3-benzodioxol-5-amine + 2-bromo-propanedioic acid diethyl ester (no solvent) | Diethyl esters (3,4) | Not specified |
| 2 | Reaction with substituted 3-phenyl-2-propenoic acid ethyl esters, EtONa, reflux ethanol | Mixture of trans and cis ethyl esters | Not specified |
| 3 | Flash chromatography | Separation of diastereomers | - |
| 4 | Hydrolysis with 10N NaOH, reflux | This compound (acid form) | Not specified |
| Alt 1 | N-(4-methoxyphenyl)-3-phenyl-2-propynamide + 2-bromo-propanedioic acid diethyl ester, NaH, DMF, RT | Pyrrolinone intermediate | 16% |
| Alt 2 | 3-phenyl-2-propynoyl chloride + diester, TEA, DMAP, toluene, RT | Pyrrolinone intermediate | 49% |
| Alt 3 | Hydrogenation with Pd/C | Final 5-oxo-proline derivative | Not specified |
This synthetic approach is well-established and allows for the preparation of racemic mixtures of the trans isomer, which is the desired configuration for biological activity studies.
Enzymatic Preparation Methods
Coupled Enzymatic Synthesis Using α-Transaminase
A modern and innovative approach involves the enzymatic synthesis of 5-oxoproline derivatives, including related compounds such as 2-hydroxy-5-oxoproline, via transaminase-catalyzed reactions:
- The α-transaminase from Megasphaera elsdenii catalyzes the coupled synthesis of L-homophenylalanine and 2-hydroxy-5-oxoproline.
- The process benefits from in situ crystallization of the amino acid product and spontaneous cyclization of the deaminated cosubstrate, which shifts the reaction equilibrium toward product formation.
- The enzymatic reaction is performed in aqueous phosphate buffer (pH 8 ± 0.5) at moderate temperatures (~40 °C), optimizing enzyme activity and stability.
- Fed-batch processes enable gram-scale synthesis with high purity isolation of products (>18 g L-homophenylalanine and >9 g 2-hydroxy-5-oxoproline).
- The enzymatic system shows high conversion (>95%) at substrate concentrations up to 100 mM; higher concentrations lead to substrate inhibition.
- The spontaneous crystallization of the product and cyclization of the coproduct facilitate product isolation without extensive purification steps.
| Parameter | Details |
|---|---|
| Enzyme | α-Transaminase from Megasphaera elsdenii |
| Buffer | 50 mM phosphate buffer, pH 8 ± 0.5 |
| Temperature | 40 °C |
| Substrate concentration | ≤100 mM for optimal conversion |
| Process mode | Batch, repetitive batch, fed-batch (fed-batch preferred) |
| Product isolation | In situ crystallization and filtration |
| Yield | >18 g L-homophenylalanine, >9 g 2-hydroxy-5-oxoproline |
This enzymatic method represents a green, scalable, and efficient alternative to classical chemical synthesis, especially for enantiopure products.
Comparative Analysis of Preparation Methods
| Feature | Classical Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Stereochemistry | Racemic mixture (requires separation) | Enantiopure products |
| Reaction conditions | Organic solvents, reflux, strong bases (NaOH) | Aqueous buffer, mild temperature |
| Yield | Moderate, variable (16-49% in key steps) | High conversion (>95%) at optimal substrate conc. |
| Scalability | Possible but involves multiple purification steps | Demonstrated gram scale with simple isolation |
| Environmental impact | Uses hazardous reagents and solvents | Environmentally friendly, biocatalytic |
| Product isolation | Requires chromatographic separation and hydrolysis | In situ crystallization simplifies isolation |
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-oxoproline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the proline ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 3-(4-Hydroxyphenyl)-5-oxoproline.
Reduction: Formation of 3-(4-Methoxyphenyl)-5-hydroxyproline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-5-oxoproline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural amino acids.
Industrial Applications: It is explored for its potential use in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-oxoproline involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological and chemical properties of 5-oxoproline derivatives are highly dependent on substituent patterns. Key analogs and their features are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects: The 4-methoxyphenyl group in the target compound likely enhances lipophilicity compared to non-substituted analogs like 1a.
- Thermal Stability : Boc-protected derivatives (e.g., 2a,b) exhibit higher decomposition temperatures (~226–228°C), suggesting improved stability over unprotected analogs .
- Spectroscopic Features : The IR absorption at ~1735 cm⁻¹ (C=O stretch) is consistent across 5-oxoproline derivatives, while methoxy groups contribute to peaks near 1250 cm⁻¹ (C-O stretch) .
Key Observations :
- Antiplatelet Activity: Amino-substituted analogs (1a, 1b) show potent antiplatelet effects, likely due to interactions with platelet aggregation pathways. The methoxyphenyl group in the target compound may similarly modulate thrombin or collagen receptors .
- Enzymatic Interactions : Substituents like methyl or hydroxy groups on the proline ring alter 5-oxo-prolinease binding. The 4-methoxyphenyl group’s bulk may sterically hinder enzyme-substrate coupling, analogous to 4-methyl-5-oxoproline .
- Antioxidant Potential: Chalcone derivatives with methoxyphenyl groups (e.g., Compound 1d) exhibit strong antioxidant activity, suggesting that this compound could share this property .
Q & A
Q. What are the key considerations for synthesizing 3-(4-Methoxyphenyl)-5-oxoproline with high purity?
Synthesis typically involves multi-step routes, such as coupling 4-methoxyphenyl precursors with proline derivatives under controlled conditions. Critical parameters include:
- Reagent selection : Use of anhydrous solvents (e.g., DMF) and catalysts like EDCI/HOBt for amide bond formation .
- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., carbodiimide-mediated coupling) to minimize side reactions .
- Purification : Reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the compound ≥95% purity .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR : H and C NMR can confirm the methoxyphenyl group (δ 3.8–4.0 ppm for OCH) and the 5-oxoproline ring (carbonyl peaks at ~170–175 ppm) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state, as demonstrated for structurally related 5-oxoproline derivatives .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] expected for CHNO) .
Q. What in vitro models are suitable for initial biological activity screening?
- Enzyme inhibition assays : Test interactions with glutathione synthetase or 5-oxoprolinase, given structural similarity to endogenous 5-oxoproline .
- Cell-based assays : Use immortalized cell lines (e.g., HEK293) to evaluate cytotoxicity or anti-inflammatory effects via TNF-α/IL-6 modulation .
Advanced Research Questions
Q. How does the 4-methoxyphenyl substituent influence metabolic stability compared to unsubstituted 5-oxoproline?
- Phase I metabolism : The methoxy group reduces oxidative degradation by cytochrome P450 enzymes, as observed in analogous methoxyphenyl compounds .
- Phase II conjugation : Increased glucuronidation potential due to the phenolic moiety, requiring UDP-glucuronosyltransferase (UGT) isoform-specific assays .
- Comparative studies : Use C-labeled analogs to track metabolic pathways in hepatocyte models .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Batch variability analysis : Compare purity (via HPLC-UV) and stereochemical consistency (via chiral chromatography) across synthesized batches .
- Target specificity profiling : Employ kinome-wide screening or thermal shift assays to identify off-target interactions .
- Dose-response recalibration : Re-evaluate IC values under standardized conditions (e.g., serum-free media to avoid protein binding artifacts) .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Docking simulations : Use crystal structures of glutathione synthetase (PDB: 1GLV) to predict binding modes of this compound .
- QSAR studies : Correlate substituent effects (e.g., electron-donating vs. withdrawing groups on the phenyl ring) with enzymatic inhibition .
- MD simulations : Assess conformational stability of the oxoproline ring in aqueous and lipid bilayer environments .
Methodological Considerations
Q. What are the best practices for analyzing stability under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–10 buffers (37°C, 24 hrs) and monitor degradation via LC-MS .
- Light sensitivity testing : UV-vis spectroscopy (200–800 nm) to detect photolytic byproducts under ICH Q1B guidelines .
- Long-term storage : Lyophilize and store at -80°C under argon to prevent oxidation of the methoxyphenyl group .
Q. How to validate interactions with γ-glutamyl cycle enzymes?
- Enzyme kinetics : Measure and for 5-oxoproline conversion using recombinant 5-oxoprolinase and spectrophotometric NADPH-coupled assays .
- Knockdown models : Use siRNA targeting glutathione synthetase in cultured fibroblasts to assess compensatory 5-oxoproline accumulation .
- Isotope tracing : C-labeled this compound to track incorporation into glutathione precursors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
